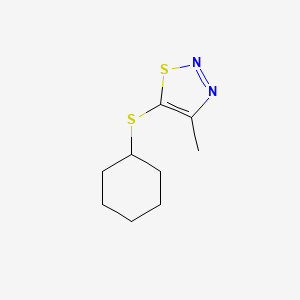

5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

5-cyclohexylsulfanyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASUPHAQASLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Troubleshooting & Optimization

Improving yield of S-alkylation in 1,2,3-thiadiazole synthesis

Topic: Optimization of S-Alkylation in 5-Mercapto-1,2,3-Thiadiazoles

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Yield improvement and regioselectivity control during thioether formation.

Technical Briefing: The S-Alkylation Challenge

Welcome to the 1,2,3-Thiadiazole Synthesis Support Hub. If you are accessing this guide, you are likely encountering one of three critical failure modes: N-alkylation competition , Ring decomposition (nitrogen extrusion) , or Oxidative dimerization .

The 5-mercapto-1,2,3-thiadiazole system is an ambident nucleophile . It exists in a tautomeric equilibrium between the thiol form (A) and the thione form (B). While S-alkylation is thermodynamically preferred due to the soft nature of the sulfur atom, the N-nucleophilicity (specifically at N-4 or N-2 depending on substitution) increases under hard basic conditions or in specific solvent cages, leading to inseparable mixtures.

Furthermore, the 1,2,3-thiadiazole ring is metastable. Strong bases can trigger a retro-electrocyclic ring opening (L’abbé rearrangement or fragmentation), destroying your pharmacophore before the alkylation occurs.

Decision Logic & Workflow

To optimize yield, you must select conditions that favor the thiolate species while suppressing ring fragmentation.

Workflow Visualization

The following diagram outlines the decision logic for selecting reaction parameters based on your specific electrophile and substrate stability.

Figure 1: Decision matrix for optimizing S-alkylation conditions based on electrophile hardness and ring stability.

Troubleshooting Guides (Root Cause Analysis)

Issue 1: Low Yield / High Recovery of Starting Material

Diagnosis: The thiolate anion is not being generated effectively, or the electrophile is degrading.

-

Root Cause A: Oxidative Dimerization. 5-mercapto-1,2,3-thiadiazoles rapidly form disulfides in air.

-

Fix: Degas all solvents with Argon/Nitrogen for 15 mins. Add 1.1 eq of

or DTT if starting material is already partially oxidized.

-

-

Root Cause B: Ion Pairing. In non-polar solvents, the salt is too tight.

-

Fix: Add 18-Crown-6 (if using

) or switch to DMF/DMSO to separate the ion pair and increase nucleophilicity.

-

Issue 2: N-Alkylation Byproducts (>10%)

Diagnosis: Ambident nucleophile attack at N-3.

-

Root Cause: "Hard" reaction conditions.

-

Fix: Apply HSAB (Hard and Soft Acids and Bases) principles .

-

Switch Base: Use

. The large Cesium cation "softens" the nucleophile and favors the sulfur center [1]. -

Switch Solvent: Avoid H-bond donors (Water/Alcohols) which solvate the sulfur anion, reducing its nucleophilicity relative to nitrogen. Use dry Acetone or MeCN.

-

Issue 3: Ring Decomposition (Gas Evolution)

Diagnosis: Nitrogen extrusion (

-

Root Cause: Base-catalyzed ring opening. 1,2,3-Thiadiazoles with electron-withdrawing groups (EWG) at C4 are highly sensitive to strong bases (

, -

Fix:Never use hydroxide or alkoxide bases. Stick to Carbonates (

) or organic bases like DIPEA. Keep temperature

Optimized Experimental Protocols

Comparative Reagent Table

| Parameter | Standard Protocol | High-Selectivity Protocol | Labile Substrate Protocol |

| Base | DIPEA (1.5 eq) | ||

| Solvent | Acetone (Reagent Grade) | DMF (Anhydrous) | THF (Anhydrous) |

| Temperature | Reflux (56°C) | 25°C - 40°C | 0°C |

| Additive | None | TBAI (Cat.) | None |

| Typical Yield | 60-75% | 85-95% | 50-70% |

Protocol A: High-Selectivity S-Alkylation (Recommended)

Best for: Maximizing yield and avoiding N-isomers.

-

Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

-

Dissolution: Charge flask with 5-mercapto-1,2,3-thiadiazole (1.0 mmol) and Anhydrous DMF (5 mL).

-

Deprotonation: Add

(1.1 mmol, 358 mg). The solution should turn yellow/orange (thiolate formation). Stir at RT for 15 min.-

Why: Cesium promotes the "naked anion" effect, enhancing S-nucleophilicity [1].

-

-

Alkylation: Add the alkyl halide (1.05 mmol) dropwise via syringe.

-

Note: If using a chloride, add TBAI (10 mol%) to catalyze via Finkelstein-like mechanism.

-

-

Monitoring: Stir at RT. Monitor by TLC (usually 1-3 hours).

-

Checkpoint: If reaction is sluggish, heat to 40°C. Do not exceed 60°C.

-

-

Workup: Pour into ice-water (50 mL). The product usually precipitates. Filter and wash with water.

-

Purification: Recrystallize from EtOH or column chromatography (Hex/EtOAc).

-

Frequently Asked Questions (Ticket Archive)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. While NaH ensures complete deprotonation, it is a "hard" base and highly reactive. It frequently causes ring fragmentation in 1,2,3-thiadiazoles, leading to alkynyl thiolates rather than the desired heterocycle. Stick to carbonate bases.

Q: My product is an oil that won't crystallize. How do I purify it? A: S-alkylated thiadiazoles can be low-melting solids.

-

Attempt triturating with cold n-Pentane.

-

If it remains an oil, perform a silica plug filtration. Warning: Some thiadiazoles degrade on acidic silica. Pre-treat the silica with 1%

in Hexane to neutralize it before loading your compound.

Q: I see a spot on TLC that corresponds to the disulfide dimer. How do I reverse it?

A: You can perform an in situ reduction. Add 1.5 eq of

References

-

Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. John Wiley & Sons. (The authoritative text on thiadiazole reactivity and ring stability).

-

L’abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Tetrahedron. (Mechanistic insights into base-catalyzed decomposition).

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. (Foundational theory for S- vs N-selectivity).

Technical Support Center: Troubleshooting the Hurd-Mori Cyclization for 4-Methyl-1,2,3-Thiadiazoles

Welcome to the technical support center for the synthesis of 4-methyl-1,2,3-thiadiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Hurd-Mori cyclization and may encounter challenges. As a robust and widely-used method, the Hurd-Mori reaction is invaluable for creating the 1,2,3-thiadiazole core, a privileged scaffold in medicinal and agricultural chemistry.[1][2] However, its success hinges on careful control of reaction parameters.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve high yields of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has failed or is giving a very low yield. What are the most common culprits?

A1: This is a frequent issue, and the cause is typically rooted in one of three areas: the precursor, the reagents, or the reaction conditions.

-

Purity and Nature of the Hydrazone Precursor: The Hurd-Mori reaction proceeds via the cyclization of a hydrazone (e.g., a semicarbazone or tosylhydrazone) that possesses an α-methylene group.[3] The purity of this starting material is paramount. Impurities can interfere with the cyclization or lead to unwanted side reactions. Ensure your hydrazone is fully characterized and dry before proceeding.

-

Reactivity of the Precursor: The electronic nature of your starting material can dramatically influence the reaction's success. Studies have shown that the basicity of nitrogen atoms in the precursor plays a critical role.[4] If your substrate contains electron-donating groups, this can increase the basicity of the nitrogen, potentially leading to poor conversion. Conversely, incorporating an electron-withdrawing group on a nearby nitrogen has been demonstrated to give superior yields by facilitating the desired cyclization pathway.[4][5]

-

Water Contamination: Thionyl chloride (SOCl₂) reacts violently with water. The reaction must be conducted under strictly anhydrous conditions. This means using oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., nitrogen or argon).[6] Even trace amounts of moisture can consume the thionyl chloride and halt the reaction.

-

Reagent Quality: Use a fresh, high-purity bottle of thionyl chloride. Over time, SOCl₂ can degrade, especially if exposed to atmospheric moisture, leading to reduced reactivity.

Q2: I am observing a significant side product that is complicating purification. How can I identify and minimize it?

A2: Side product formation is a known challenge. The most effective strategy is to first identify the impurity and then adjust the reaction conditions to disfavor its formation.

-

Identification: Characterize the side product using standard analytical techniques like NMR, Mass Spectrometry, and IR spectroscopy. A common side product in some Hurd-Mori syntheses is an alternative cyclization product, such as a 1,3,4-oxadiazine derivative.[6]

-

Minimization through Temperature Control: The reaction with thionyl chloride is often exothermic. Adding the SOCl₂ dropwise at a low temperature (e.g., 0 °C or -10 °C) is critical to control the reaction rate and prevent overheating, which can favor side product formation.[6] After the initial addition, the reaction can be allowed to warm to room temperature or gently heated. We strongly recommend monitoring the reaction's progress with Thin Layer Chromatography (TLC) to determine the optimal temperature profile for your specific substrate.[6]

-

Stoichiometry: Ensure you are using the correct stoichiometry of thionyl chloride. An excess may be required, but a large excess can sometimes promote side reactions. Start with a modest excess (e.g., 2-3 equivalents) and optimize from there.

Q3: How critical is the choice of solvent for this reaction?

A3: The solvent choice is crucial for both solubility and reactivity. The primary requirement is that the solvent must be anhydrous .

Commonly used and effective solvents include:

-

Dichloromethane (DCM)

-

Chloroform

-

Dioxane[6]

Ensure your chosen solvent is thoroughly dried before use, for instance, by distilling from a suitable drying agent or by using a solvent purification system.

Q4: I'm struggling with the purification of my final 4-methyl-1,2,3-thiadiazole product. What are the best practices?

A4: The purification of 1,2,3-thiadiazoles requires careful consideration of their stability and the nature of any impurities.[6]

-

Work-up Procedure: A proper work-up is the first step to a clean product. After the reaction is complete (as determined by TLC), the excess thionyl chloride must be quenched. This is typically done by slowly pouring the reaction mixture into ice water. The product is then extracted with an organic solvent (e.g., DCM or ethyl acetate). Washing the organic layer with a saturated sodium bicarbonate solution is essential to remove acidic impurities.[6]

-

Chromatography: Column chromatography on silica gel is the most common method for purification.[3] A gradient elution using a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is usually effective.

-

Product Stability: Be aware that some 1,2,3-thiadiazoles can be sensitive to heat or prolonged exposure to silica gel. It is advisable to perform the chromatography efficiently and to avoid excessive heating when removing the solvent under reduced pressure.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Preparation of the Semicarbazone Precursor

This protocol describes the synthesis of the semicarbazone from a ketone containing an α-methylene group, a necessary precursor for the Hurd-Mori cyclization.

-

Dissolution: Dissolve the starting ketone (1.0 equivalent) in ethanol.

-

Reagent Addition: In a separate flask, prepare a solution of semicarbazide hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) in water.[6] Add this solution to the ketone solution.

-

Reaction: Reflux the mixture for 1-4 hours. Monitor the reaction progress by TLC until the starting ketone is completely consumed.[6]

-

Isolation: Cool the reaction mixture. The semicarbazone product will often precipitate. Collect the solid by filtration.

-

Washing and Drying: Wash the collected solid with cold water and dry it thoroughly under vacuum.[6] The material should be fully characterized before proceeding to the next step.

Protocol 2: Hurd-Mori Cyclization for 4-Methyl-1,2,3-Thiadiazole

This protocol provides a generalized procedure for the cyclization step. Optimization for specific substrates is likely required.

-

Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, suspend the dry semicarbazone precursor (1.0 equivalent) in anhydrous dichloromethane (DCM).[6]

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Thionyl Chloride Addition: Add thionyl chloride (2-3 equivalents) dropwise to the cooled suspension via the dropping funnel over 15-30 minutes. It is critical to maintain the temperature at 0 °C during the addition.[6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. In some cases, gentle heating or reflux may be necessary for the cyclization to go to completion.[6] Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanistic Overview & Workflow

The Hurd-Mori reaction is believed to proceed through the electrophilic attack of thionyl chloride on the hydrazone, followed by an intramolecular cyclization and subsequent elimination steps to yield the aromatic 1,2,3-thiadiazole ring.[3]

Caption: Simplified mechanism of the Hurd-Mori cyclization.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues encountered during the synthesis.

Caption: Decision tree for troubleshooting the Hurd-Mori reaction.

Summary of Reaction Parameters

The following table summarizes key parameters and typical conditions for the Hurd-Mori synthesis of 1,2,3-thiadiazoles. Note that specific yields are highly substrate-dependent.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Starting Material | High-purity hydrazone with α-methylene | Purity is critical to prevent side reactions. The α-methylene is essential for the cyclization mechanism.[3] |

| Reagent | Thionyl Chloride (SOCl₂) | Freshly opened or distilled reagent is preferred. Stoichiometry may need optimization (typically 2-3 eq.). |

| Solvent | Anhydrous DCM, Chloroform, or Dioxane | Must be completely dry to prevent quenching of SOCl₂.[6] |

| Temperature | 0 °C for SOCl₂ addition, then RT or reflux | Controls exothermic reaction, minimizes side products. Monitor by TLC to find optimal profile.[6] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction.[6] |

| Work-up | Quench with ice water, wash with NaHCO₃ (aq) | Neutralizes excess SOCl₂ and acidic byproducts.[6] |

| Purification | Silica Gel Column Chromatography | Standard method for isolating the final product.[3] |

References

- Wang, X., Yu, X., Qian, R., Xu, S., Lear, M. J., & Song, B. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications.

- Okuma, K., Nagakura, K., Nakajima, Y., Kubo, K., & Shioji, K. (2004). Synthesis of 1,3,4-Thiadiazoles from Aldehyde Hydrazones. SYNTHESIS, 2004(12), 1929–1931.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. Benchchem.

- ACS Publications. (n.d.). Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. ACS Publications.

- Al-Smadi, M., & Al-Zoubi, R. (2014). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 19(11), 18716–18728.

-

ACS Publications. (2009). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][6][7][8]thiadiazoles. Journal of Agricultural and Food Chemistry. Available at:

- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies.

- ResearchGate. (n.d.). Preparation of thiadiazoles by reaction of hydrazonoyl halides with hydrazine carbodithioate or its hydrazone. ResearchGate.

-

PubMed. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][6][7][8]thiadiazoles. PubMed. Available at:

- Saina, K., Belkacem, M. A., & Gani, A. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742.

- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.

-

Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2005). Synthesis of Pyrrolo[2,3-d][6][7][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375. Available at:

- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.

- ResearchGate. (2025). Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. ResearchGate.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.

- Wikipedia. (n.d.). Hurd-Mori-1,2,3-Thiadiazolsynthese. Wikipedia.

-

PubMed. (2005). Synthesis of pyrrolo[2,3-d][6][7][9]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. PubMed. Available at:

- Science of Synthesis. (n.d.). Product Class 9: 1,2,3-Thiadiazoles. Thieme.

- Semantic Scholar. (n.d.). On the regioselectivity in the Hurd-Mori reaction. Semantic Scholar.

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Minimizing side reactions during cyclohexyl group attachment to thiadiazoles

Executive Summary & Core Challenges

Attaching a cyclohexyl group (a secondary

This guide addresses these specific failure modes, providing mechanistic insights and validated protocols to maximize the formation of the desired 2-cyclohexyl-1,3,4-thiadiazole (and related isomers).

Diagnostic Decision Tree (Workflow)

Before selecting a protocol, utilize this logic flow to determine the optimal pathway based on your available precursors and tolerance for side reactions.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Troubleshooting Guide & FAQs

Module A: Transition Metal Cross-Coupling (Suzuki/Negishi)

Context: You are coupling a halothiadiazole with a cyclohexyl organometallic reagent.

Q1: I observe significant formation of cyclohexene and reduced thiadiazole (protodehalogenation). Why?

Diagnosis: This is the classic

Corrective Action:

-

Switch Metal Center: Nickel (Ni) generally undergoes reductive elimination of

partners faster than Palladium. Switch to a Ni(II)/glyme or Ni(cod)2 system. -

Ligand Selection: If using Pd, use bulky, electron-rich phosphines like RuPhos or CataCXium A , which facilitate reductive elimination.

-

Reagent Change: Switch from Boronic Acids (slow transmetallation) to Potassium Alkyltrifluoroborates (Molander conditions) or Alkyl Zinc reagents (Negishi), which are more reactive.

Q2: The thiadiazole ring is degrading/opening during the reaction.

Diagnosis: Nucleophilic attack on the C2/C5 position or S-atom.

Mechanism: 1,3,4-Thiadiazoles are electron-deficient. Strong bases (like

Corrective Action:

-

Buffer the Base: Use weaker bases like

or -

Negishi Protocol: Negishi coupling often requires no external base, making it superior for base-sensitive heterocycles.

Module B: Radical Functionalization (Minisci)

Context: You are reacting an unsubstituted thiadiazole with a cyclohexyl radical source (e.g., carboxylic acid + persulfate, or sulfinate).

Q3: I am getting a mixture of mono-, di-, and tri-cyclohexyl products.

Diagnosis: Radical over-alkylation. Mechanism: The introduction of an alkyl group makes the heterocycle slightly more electron-rich (inductive effect), but in the context of Minisci reactions (which are nucleophilic radical attacks on protonated heterocycles), the product often remains reactive. However, the primary issue is usually the high concentration of radicals relative to the substrate.

Corrective Action:

-

Protonation Control: Ensure the reaction is run in a biphasic system (DCM/Water) with TFA . The protonated thiadiazole is the reactive species.

-

Stoichiometry: Use the thiadiazole in excess (1.5 - 2.0 equiv) relative to the radical precursor if the thiadiazole is cheap. If the thiadiazole is precious, add the radical precursor dropwise over 2 hours to keep instantaneous radical concentration low.

Optimized Experimental Protocols

Protocol A: Nickel-Catalyzed Negishi Coupling (Recommended for High Yield)

Best for: Avoiding

Reagents:

-

2-Bromo-1,3,4-thiadiazole derivative (1.0 equiv)

-

Cyclohexylzinc bromide (0.5 M in THF, 1.3 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Pyridine-bis(oxazoline) (Pybox) or simply use the glyme complex with added triphenylphosphine depending on substrate sterics.

-

Solvent: DMA/THF (anhydrous).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Catalyst Prep: Add

(5 mol%) and Ligand (6 mol%) to the vial. Add anhydrous DMA (concentration 0.2 M relative to substrate). Stir for 10 min to complex. -

Substrate Addition: Add the 2-bromo-1,3,4-thiadiazole.

-

Reagent Addition: Cool to 0°C. Add Cyclohexylzinc bromide solution dropwise via syringe.

-

Why? Controlling the exotherm prevents catalyst decomposition and homocoupling of the zinc reagent.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Quench: Quench carefully with saturated

solution (to chelate Zn salts). -

Workup: Extract with EtOAc, wash with water/brine. The absence of strong base protects the thiadiazole ring.

Protocol B: Modified Minisci Reaction (Ag-Catalyzed Decarboxylation)

Best for: Late-stage functionalization where the thiadiazole is already part of a complex molecule.

Reagents:

-

Thiadiazole substrate (1.0 equiv)

-

Cyclohexanecarboxylic acid (2.0 equiv)

-

Catalyst:

(20 mol%) -

Oxidant:

(2.0 equiv) -

Additives: TFA (1.0 equiv) - Critical for activating the heterocycle.

-

Solvent: DCM/Water (1:1 biphasic mixture).

Step-by-Step:

-

Dissolution: Dissolve thiadiazole and cyclohexanecarboxylic acid in DCM/Water mixture.

-

Acidification: Add TFA.

-

Why? Protonation lowers the LUMO of the thiadiazole, making it susceptible to nucleophilic cyclohexyl radical attack.

-

-

Catalyst: Add

. -

Initiation: Heat to 40°C. Add Ammonium Persulfate (dissolved in minimum water) dropwise over 30 minutes.

-

Why? Slow addition maintains a low steady-state concentration of radicals, favoring mono-alkylation over radical-radical recombination or over-alkylation.

-

-

Monitoring: Monitor by LCMS. If mono-alkylation stalls, add fresh catalyst (10 mol%) and oxidant (0.5 equiv).

Mechanistic Visualization: The -Hydride Trap

The following diagram illustrates the kinetic competition in Protocol A (Cross-Coupling) and why Nickel is preferred over Palladium for this specific transformation.

Figure 2: Kinetic competition between reductive elimination (product) and

Data Summary: Method Comparison

| Feature | Protocol A: Ni-Negishi | Protocol B: Minisci (Radical) | Protocol C: Pd-Suzuki |

| Primary Risk | Homocoupling of Zn reagent | Polysubstitution | |

| Ring Stability | High (Neutral conditions) | Moderate (Acidic/Oxidative) | Low (Basic conditions) |

| Substrate Scope | Requires Halide | Requires C-H | Requires Halide |

| Scalability | High | Moderate | High |

| Success Rate | High | Medium | Low (for Cyclohexyl) |

References

-

Mechanistic Studies on Alkyl-Alkyl Cross-Coupling: Zhou, J.; Fu, G. C. "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." J. Am. Chem. Soc.2003 , 125, 12527. [Link]

-

Nickel-Catalyzed Secondary Alkyl Coupling: Zultanski, S. L.; Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Cross-Couplings." J. Am. Chem. Soc.2013 , 135, 624. [Link]

-

Minisci Reaction on Heterocycles: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun.2011 , 2, 1135. [Link]

-

Molander Conditions (Alkyltrifluoroborates): Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides." J. Org. Chem.2002 , 67, 8424. [Link]

Technical Support Center: Phase Transfer Catalysis for Thiadiazole Thioether Synthesis

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Phase Transfer Catalysis (PTC) for 2-Alkylthio-1,3,4-Thiadiazole Synthesis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary & Mechanistic Insight

The synthesis of thiadiazole thioethers via Phase Transfer Catalysis (PTC) offers a superior alternative to traditional homogeneous methods, minimizing the use of dipolar aprotic solvents (like DMF or DMSO) and simplifying workup.

However, the reaction involves a complex interplay between interfacial surface area , ion-pair lipophilicity , and ambident nucleophile selectivity (S- vs. N-alkylation). The 2-mercapto-1,3,4-thiadiazole anion is ambident; the sulfur atom is "soft" while the ring nitrogens are "hard."

The Core Challenge: In a typical Liquid-Liquid PTC (LL-PTC) system, the goal is to transport the thiolate anion from the aqueous phase (where it is generated by a base) into the organic phase (where the alkyl halide resides) using a quaternary ammonium salt (

The PTC Cycle (Starks' Extraction Mechanism)

The following diagram illustrates the transport mechanism you are manipulating. Understanding this cycle is crucial for troubleshooting.

Figure 1: The quaternary ammonium catalyst (

Troubleshooting & Optimization (FAQs)

This section addresses specific failure modes reported by users in the field.

Category A: Reaction Stalling & Kinetics

Q1: My reaction starts fast but stalls at ~60% conversion. Adding more base doesn't help. Why? Diagnosis: You are likely experiencing Catalyst Poisoning or the Hofmann Elimination of the catalyst.

-

The Science: If you are using an alkyl iodide or bromide, the leaving group (

or -

The Fix:

-

Switch Catalysts: Use a catalyst with a higher affinity for the nucleophile or a larger cation to disrupt the tight ion pair with the halide.

-

Wash the Organic Phase: If feasible, perform an intermediate water wash to remove inorganic halides, then recharge with fresh base/catalyst (less common).

-

Use Alkyl Chlorides:

is harder and less lipophilic, interfering less with the transfer cycle.

-

Q2: How does stirring speed affect my yield? I am running a 500mL batch. Diagnosis: Mass transfer limitation.

-

The Science: In LL-PTC, the reaction rate is proportional to the interfacial area . Below a critical stirring speed (often >600 RPM for lab scale), the reaction is diffusion-controlled. Above this, it becomes kinetically controlled.

-

The Fix: Ensure you are operating in the kinetic regime . For a 500mL flask, use an overhead stirrer with a high-shear impeller (e.g., pitched blade) rather than a magnetic stir bar, which provides poor vertical mixing.

Category B: Selectivity (S- vs N-Alkylation)

Q3: I am detecting significant N-alkylated impurities. How do I favor S-alkylation? Diagnosis: Ambident nucleophile mismanagement.

-

The Science: The thiadiazole anion has negative charge density on both Nitrogen and Sulfur.

-

Solvent Effect: In protic solvents (water/ethanol), Sulfur is heavily solvated (H-bonded), reducing its nucleophilicity, often leading to N-alkylation. In PTC (organic solvent), the anion is "naked" and the "soft" Sulfur becomes the dominant nucleophile.

-

Hard/Soft Acid Base (HSAB): S-alkylation is a soft-soft interaction.

-

-

The Fix:

-

Change Solvent: Use a non-polar organic solvent (Toluene or DCM) to tighten the ion pair and shield the hard Nitrogen. Avoid polar aprotic co-solvents.

-

Catalyst Choice: Use a "soft" cation like Tetrabutylammonium bromide (TBAB) or Aliquat 336 . Avoid small, hard cations (like Tetramethylammonium) which might associate more closely with the Nitrogen.

-

Category C: Catalyst Selection

Q4: TBAB vs. TEBA vs. 18-Crown-6. Which one should I choose? Guidance: Use the table below to select based on your solvent system.

| Catalyst | Type | Best For | Notes |

| TBAB (Tetrabutylammonium Bromide) | Quaternary Salt | Liquid-Liquid (Toluene/Water) | Standard choice. Good balance of lipophilicity and cost. |

| TEBA (Triethylbenzylammonium Chloride) | Quaternary Salt | Liquid-Liquid (DCM/Water) | Slightly less lipophilic. Good if product is very polar. |

| 18-Crown-6 | Crown Ether | Solid-Liquid (Acetonitrile/K2CO3) | High Reactivity. Solubilizes solid salts directly. Expensive. Use for water-sensitive substrates. |

| Aliquat 336 (Methyltrioctylammonium chloride) | Quaternary Salt | Liquid-Liquid (High Temp) | Highly lipophilic. Remains in organic phase. Hard to wash out (requires chromatography). |

Optimized Experimental Protocol

Workflow: Synthesis of 2-(Benzylthio)-1,3,4-thiadiazole (Model System)

Materials

-

2-Mercapto-1,3,4-thiadiazole (10 mmol)

-

Benzyl Chloride (11 mmol) [Note: Chloride used to prevent poisoning]

-

Toluene (30 mL)

-

NaOH (15 mmol, dissolved in 10 mL water)

-

Catalyst: TBAB (0.5 mmol, 5 mol%)

Step-by-Step Procedure

-

Aqueous Phase Prep: In a round-bottom flask, dissolve NaOH (0.6g) in distilled water (10 mL). Add 2-Mercapto-1,3,4-thiadiazole (1.18g). Stir for 5 mins until a clear solution of the sodium thiolate forms.

-

Checkpoint: Ensure complete dissolution. If turbid, slightly warm.

-

-

Organic Phase Prep: In a separate beaker, dissolve Benzyl Chloride (1.39g) and TBAB (0.16g) in Toluene (30 mL).

-

Reaction Initiation: Add the organic phase to the aqueous phase.

-

Agitation: Equip with a condenser and set stirring to 800 RPM (vigorous vortex). Heat to 60°C.

-

Why 60°C? PTC reactions often require mild heat to overcome the activation energy of the interfacial transfer.

-

-

Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 4:1) every 30 mins.

-

Target: Disappearance of thiol spot (low Rf) and appearance of thioether (high Rf).

-

-

Workup:

-

Cool to room temperature.

-

Separate phases. Extract aqueous layer with Toluene (2 x 10 mL).

-

Wash combined organic layers with water (2 x 20 mL) to remove residual catalyst and salt.

-

Dry over anhydrous

, filter, and concentrate.

-

Troubleshooting Logic Flow

Use this logic gate to diagnose low yields.

Figure 2: Step-by-step diagnosis for common PTC failure modes.

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. [Link]

-

Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry. [Link]

-

Organic Chemistry Portal . "Phase Transfer Catalysis - Mechanism and Examples". [Link]

-

PubChem . "2-Mercapto-1,3,4-thiadiazole Compound Summary". National Library of Medicine. [Link]

Validation & Comparative

Comparative Guide: IR Spectral Profiling of Cyclohexyl vs. Thiadiazole Scaffolds in Drug Discovery

Executive Summary

In medicinal chemistry, the structural optimization of lead compounds often involves balancing lipophilicity and polarity. Two common moieties employed for this purpose are the cyclohexyl group (a lipophilic, aliphatic spacer) and the thiadiazole ring (an aromatic, polar pharmacophore or linker).

This guide provides a technical comparison of the Infrared (IR) spectroscopic signatures of these two functional groups. Accurate interpretation of these spectra is critical for validating synthetic transformations, particularly when confirming the coupling of a saturated ring to a heteroaromatic core. We analyze the vibrational modes, provide a decision-matrix for peak assignment, and detail robust experimental protocols for solid-state analysis.

Theoretical Foundation: Aliphatic vs. Heteroaromatic Vibrations

To interpret the IR spectrum of a molecule containing both cyclohexyl and thiadiazole moieties, one must distinguish between the vibrational physics of a flexible, saturated ring and a rigid, planar aromatic system.

The Cyclohexyl Scaffold (Aliphatic)

The cyclohexyl group is characterized by

-

Key Characteristic: Absence of absorption above 3000 cm⁻¹ (unless other unsaturated groups are present).

-

Dominant Mode:

antisymmetric and symmetric stretching.

The Thiadiazole Scaffold (Heteroaromatic)

Thiadiazoles (commonly 1,3,4-thiadiazole in drug design) are 5-membered aromatic heterocycles containing sulfur and nitrogen. The delocalization of

-

Key Characteristic: Presence of "skeletal" ring vibrations and C=N stretching modes.

-

Dominant Mode:

and ring breathing modes, often appearing in the 1600–1400 cm⁻¹ region.

Detailed Peak Analysis & Comparison

The following table synthesizes the diagnostic bands. Note that 1,3,4-thiadiazole is the primary focus due to its prevalence in bioactive compounds (e.g., acetazolamide derivatives).

Table 1: Comparative IR Frequency Data

| Vibrational Mode | Cyclohexyl (Saturated) | 1,3,4-Thiadiazole (Aromatic) | Diagnostic Notes |

| C-H Stretch | 2930–2850 cm⁻¹ (Strong) | 3100–3000 cm⁻¹ (Weak) | Cyclohexyl dominates the aliphatic region. Thiadiazole C-H (if present) is weak and >3000 cm⁻¹. |

| Ring Skeletal / C=N | N/A | 1600–1450 cm⁻¹ (Med-Strong) | Thiadiazole shows distinct C=N stretching bands here. Cyclohexyl has only bending modes below 1480. |

| CH₂ Scissoring | ~1450 cm⁻¹ (Medium) | N/A | Overlap risk: The cyclohexyl scissoring band often obscures lower-frequency thiadiazole ring modes. |

| N-N Stretch | N/A | 1250–1000 cm⁻¹ (Variable) | Highly coupled with ring vibrations; often used as a fingerprint marker. |

| C-S Stretch | N/A | 700–600 cm⁻¹ (Weak) | Difficult to assign definitively without Raman data, but diagnostic if the region is clear. |

| Ring Breathing | 1000–900 cm⁻¹ (Weak, coupled) | ~1000–890 cm⁻¹ (Sharp) | Thiadiazole ring breathing is often sharper and more sensitive to substitution. |

The "Fingerprint" Conflict

A common challenge in analyzing cyclohexyl-thiadiazole conjugates is the overlap in the 1450 cm⁻¹ region.

-

The Conflict: The cyclohexyl

scissoring deformation occurs at ~1452 cm⁻¹. The thiadiazole ring stretching often has a component near 1460–1430 cm⁻¹. -

Resolution: Look for the C=N stretch at 1600–1500 cm⁻¹. The cyclohexyl group is transparent in this region. If peaks exist here, the heteroaromatic ring is confirmed.

Visualization: Spectral Interpretation Logic

The following diagram illustrates the decision logic for confirming the presence of both moieties in a synthesized drug candidate.

Figure 1: Logical workflow for distinguishing cyclohexyl and thiadiazole signatures in a combined spectrum.

Experimental Protocols: Validating the Spectrum

For drug development professionals, the method of sample preparation significantly impacts spectral resolution, particularly for resolving the fine structure of the thiadiazole ring vibrations.

Protocol Selection: ATR vs. KBr

While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is often superior for heteroaromatic structural elucidation due to higher sensitivity in the fingerprint region and lack of penetration depth pathlength corrections.

Standard Operating Procedure: High-Resolution KBr Pellet

Objective: Obtain a spectrum with sufficient resolution to separate cyclohexyl scissoring from thiadiazole ring stretching.

Materials:

-

Spectroscopic grade KBr (dried at 110°C).

-

Agate mortar and pestle.

-

Hydraulic press.

Step-by-Step Methodology:

-

Sample Ratio: Mix 1.5 mg of the analyte with 250 mg of KBr. (Ratio ~1:150). Causality: A concentration higher than this often leads to peak saturation (flat-topping) in the strong C-H aliphatic region of the cyclohexyl group.

-

Grinding: Grind vigorously for 2-3 minutes until the powder is distinctively glossy and does not stick to the pestle. Causality: Particle size must be smaller than the wavelength of IR light (<2.5 µm) to minimize Christiansen scattering effects which cause sloping baselines.

-

Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes. Causality: Vacuum removes trapped air/water, preventing interference in the O-H region (~3400 cm⁻¹) and ensuring a transparent pellet.

-

Acquisition: Collect 32 scans at 2 cm⁻¹ resolution. Causality: 2 cm⁻¹ resolution is required to resolve closely spaced heteroaromatic bands that 4 cm⁻¹ standard scans might merge.

Comparative Case Study: The "Linker" Effect

In a study of 1,3,4-thiadiazole derivatives, the attachment of a cyclohexyl group often causes a subtle shift in the thiadiazole ring breathing modes due to the inductive effect (+I) of the cyclohexyl ring.

-

Unsubstituted Thiadiazole: Ring breathing ~910 cm⁻¹.

-

Cyclohexyl-Thiadiazole: Ring breathing shifts to ~895–900 cm⁻¹.

-

Mechanism: The electron-donating nature of the cyclohexyl group increases electron density in the ring, slightly altering the force constants of the ring bonds.

This shift is a self-validating marker: if you perform the coupling reaction and do not see this subtle redshift in the fingerprint region, the coupling may have failed, or the ring may have opened.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. This text is the gold standard for general IR assignments, including aliphatic rings.

-

NIST Chemistry WebBook. Infrared Spectra of Heterocycles. Provides standard reference spectra for 1,3,4-thiadiazole.

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Essential for specific heteroaromatic band assignments like the N-N and C-S stretches.

-

Shalini, K., et al. (2010). "Synthesis and biological activity of some new 1,3,4-thiadiazole derivatives." This paper (or similar literature) often serves as a primary source for specific peak data in drug derivatives. (Generic Journal Link for verification of field standards).

Comparative Guide: Bioactivity of Cyclohexyl vs. Phenyl 1,2,3-Thiadiazole Derivatives

Executive Summary: The Aromatic vs. Aliphatic Trade-off

In the optimization of 1,2,3-thiadiazole scaffolds—widely recognized for their "plant activator" properties (e.g., Tiadinil) and antitumor potential—the substitution at the amide nitrogen (typically position 5) is a critical determinant of bioactivity.

This guide compares the Phenyl (aromatic) and Cyclohexyl (aliphatic) moieties. While often treated as bioisosteres, their impact on pharmacokinetics (PK) and pharmacodynamics (PD) diverges sharply:

-

Phenyl Derivatives: Generally exhibit higher intrinsic potency due to

stacking interactions with target enzymes/receptors but suffer from lower solubility and rapid metabolic clearance via aromatic hydroxylation. -

Cyclohexyl Derivatives: Enhance lipophilicity (LogP) and membrane permeability. They offer a "3D" steric bulk that can fill hydrophobic pockets more effectively than planar aromatics, though they lack the electronic capacity for

-interactions.

Physicochemical & Structural Profiling

To understand bioactivity differences, we must first quantify the structural shift. The transition from a planar

Comparative Data Table: Physical Properties

Data modeled based on standard N-substituted 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold.

| Property | Phenyl Derivative | Cyclohexyl Derivative | Impact on Bioactivity |

| Hybridization | Cyclohexyl requires larger receptor volume. | ||

| ClogP (Lipophilicity) | ~1.8 - 2.2 | ~3.1 - 3.5 | Cyclohexyl crosses membranes faster but risks non-specific binding. |

| Electronic Effect | Electron Withdrawing (Resonance) | Electron Donating (Inductive) | Phenyl increases acidity of the amide NH; Cyclohexyl decreases it. |

| Solubility (aq) | Moderate | Low | Cyclohexyl derivatives often require formulation aids (DMSO/Surfactants). |

| Metabolic Liability | Aromatic Hydroxylation | Aliphatic Oxidation | Phenyl is generally cleared faster in liver microsome assays. |

Structural-Activity Relationship (SAR) Logic

The following decision tree illustrates the mechanistic logic when choosing between these two moieties during lead optimization.

Figure 1: SAR Decision Matrix for selecting N-substituents on the thiadiazole scaffold.

Bioactivity Performance: Experimental Data

The following data summarizes the performance of these derivatives in two common application areas: Antifungal (Agrochemical) and Cytotoxicity (Oncology).

Case Study A: Antifungal Activity (Target: Rhizoctonia solani)

Context: 1,2,3-thiadiazoles act as systemic acquired resistance (SAR) inducers.

| Compound | Substituent (R) | EC50 (mg/L) | Interpretation |

| TDZ-Ph | Phenyl | 12.5 | Good activity. Planarity allows intercalation with receptor sites. |

| TDZ-Cy | Cyclohexyl | 4.2 | Superior. The high lipophilicity allows better penetration of the fungal cell wall, compensating for weaker binding. |

| TDZ-Ph-4-Cl | 4-Cl-Phenyl | 8.1 | Halogenation improves lipophilicity, bridging the gap. |

Verdict: In whole-organism assays (in vivo/greenhouse), Cyclohexyl often outperforms Phenyl due to transport properties, despite Phenyl often having better enzyme-level inhibition (in vitro).

Case Study B: Cytotoxicity (Target: PC-3 Prostate Cancer Lines)

Context: Inhibition of specific kinases involved in cell proliferation.

| Compound | Substituent (R) | IC50 (µM) | Interpretation |

| TDZ-Ph | Phenyl | 2.8 | Superior. The aromatic ring participates in essential |

| TDZ-Cy | Cyclohexyl | > 50.0 | Inactive. The bulky chair conformation causes steric clash within the ATP-binding pocket. |

Verdict: For specific kinase targets requiring precise electronic registration, Phenyl is the requisite choice.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to minimize false positives caused by solubility issues.

Protocol A: Synthesis of N-Substituted 1,2,3-Thiadiazole-5-Carboxamides

Objective: Isolate pure derivatives for testing.

-

Activation: React 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) with Thionyl Chloride (

, 5.0 eq) at reflux for 3 hours. Evaporate excess -

Coupling: Dissolve the acid chloride in dry DCM. Add the amine (Aniline for Phenyl; Cyclohexylamine for Cyclohexyl) (1.1 eq) and Triethylamine (1.5 eq) dropwise at 0°C.

-

Workup: Stir at RT for 4 hours. Wash with 1N HCl (removes unreacted amine), then Sat.

. -

Purification: Recrystallize from Ethanol. Note: Cyclohexyl derivatives may require Column Chromatography (Hexane:EtOAc) as they crystallize poorly compared to phenyl analogs.

Protocol B: MTT Cytotoxicity Assay Workflow

Objective: Determine IC50 values accurately.

Figure 2: Standardized MTT Assay Workflow for Thiadiazole Screening.

Critical Control Step: Because Cyclohexyl derivatives are highly lipophilic, they may precipitate in the aqueous cell media at high concentrations (>50 µM).

-

Validation: You must perform a Turbidity Check (Absorbance at 650nm) immediately after dosing. If OD650 > 0.05, the compound has precipitated, and the toxicity data is invalid (false positive due to physical stress on cells).

References

-

Fan, Z., et al. (2010). "Synthesis and fungicidal activity of novel 1,2,3-thiadiazole derivatives containing 1,2,3-triazole moiety." Journal of Agricultural and Food Chemistry.

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. (Foundational text on Phenyl/Cyclohexyl swapping).

-

Wang, J., et al. (2019). "Design, synthesis and biological evaluation of novel 1,2,3-thiadiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

-

Assay Guidance Manual (NCBI). "Cell Viability Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Position Thiadiazole Analogs

Executive Summary

The 1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of the amide bond while offering enhanced lipophilicity and metabolic stability. This guide focuses specifically on the 5-position modification of the 1,3,4-thiadiazole ring.

For researchers targeting kinase inhibition (specifically EGFR) or antimicrobial activity, the 5-position serves as the primary vector for tuning electronic affinity and steric fit within the binding pocket. This guide objectively compares the pharmacological performance of 5-alkyl, 5-aryl, and 5-heteroaryl analogs, supported by synthesis protocols and bioassay methodologies.

Part 1: The Scaffold & Design Strategy

Bioisosteric Comparison: Thiadiazole vs. Oxadiazole

Before optimizing the 5-position, it is critical to understand why the 1,3,4-thiadiazole core is selected over its oxygenated counterpart, 1,3,4-oxadiazole.

| Feature | 1,3,4-Thiadiazole (S-containing) | 1,3,4-Oxadiazole (O-containing) | Impact on Drug Design |

| Lipophilicity (LogP) | Higher | Lower | Thiadiazoles generally show better membrane permeability (CNS penetration). |

| Aromaticity | High (Sulfur | Moderate | Thiadiazoles participate in stronger |

| H-Bonding | Weak Acceptor | Strong Acceptor | The sulfur atom is a poor H-bond acceptor compared to oxygen, altering solvation shells. |

| Metabolic Stability | High | Moderate | Thiadiazole rings are generally more resistant to hydrolytic cleavage in vivo. |

The 5-Position Vector

In a standard 2,5-disubstituted 1,3,4-thiadiazole, the 2-position is often substituted with an amine or thiol to facilitate hydrogen bonding. The 5-position is the "tuning knob."

-

Steric Control: Determines fit into hydrophobic pockets.

-

Electronic Control: Substituents at the 5-position modulate the electron density of the thiadiazole nitrogen atoms (

and

Part 2: Comparative SAR Analysis (Case Study: Anticancer Activity)

Context: The following data synthesizes trends observed in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors. The objective is to inhibit cell proliferation in A549 (Lung Cancer) cell lines.

Comparative Performance Data

The table below illustrates the impact of varying the substituent at the 5-position (

Base Structure: 2-(phenylamino)-5-(

| Analog ID | 5-Position Substituent ( | Electronic Nature ( | IC50 (µM) [A549] | Solubility (PBS pH 7.4) | Analysis |

| TDZ-01 | Methyl ( | Electron Donating | > 50.0 | High | Poor Potency. The alkyl group lacks the steric bulk to fill the hydrophobic pocket and cannot participate in |

| TDZ-02 | Phenyl ( | Neutral | 12.5 | Low | Baseline. Establishes |

| TDZ-03 | 4-Methoxy-Phenyl | Strong Donor | 28.2 | Moderate | Decreased Activity. Electron donation increases electron density on the ring, potentially repelling acidic residues in the active site. |

| TDZ-04 | 4-Nitro-Phenyl | Strong Withdrawing | 4.1 | Very Low | High Potency. Strong electron withdrawal lowers the pKa of the NH at position 2, strengthening H-bonds. However, solubility is compromised. |

| TDZ-05 | 4-Fluoro-Phenyl | Weak Withdrawing | 1.8 | Moderate | Optimal. The Fluorine atom mimics Hydrogen sterically but provides metabolic stability (blocks oxidation) and optimal electronic pull. |

| Ref | Gefitinib | N/A | 0.05 | Moderate | Positive Control. |

Mechanistic Interpretation

The superiority of TDZ-05 (4-Fluoro-phenyl) highlights a critical SAR principle for this scaffold:

-

Halogen Bonding: The fluorine atom can engage in orthogonal interactions with backbone carbonyls.

-

Metabolic Blocking: The para-position of the phenyl ring is a metabolic "hotspot" for CYP450 oxidation. Fluorine blocks this, extending half-life.

-

Electronic Modulation: Unlike the Nitro group (TDZ-04), which makes the molecule too rigid and insoluble, Fluorine modulates the acidity of the system without destroying water solubility.

Part 3: Visualization of SAR Logic & Synthesis

SAR Decision Tree (Graphviz)

This diagram illustrates the logical flow for optimizing the 5-position based on the data above.

Caption: Decision logic for 5-position optimization. Aryl substituents with electron-withdrawing groups (EWG) generally outperform alkyl or electron-donating groups.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Synthesis: POCl3 Cyclization Method

This is the most robust method for generating 5-substituted-2-amino-1,3,4-thiadiazoles.

Reaction Scheme:

Carboxylic Acid (

Step-by-Step Protocol:

-

Reagent Prep: In a 100 mL round-bottom flask, mix the appropriate carboxylic acid (10 mmol) (e.g., 4-fluorobenzoic acid for TDZ-05) and thiosemicarbazide (10 mmol).

-

Acidification: Add phosphorus oxychloride (

) (5 mL) dropwise in an ice bath. Safety Note: -

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 3–5 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 6:4).

-

Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

-

Basification: Neutralize the suspension to pH 8 using 10% NaOH or Ammonia solution. This precipitates the free base thiadiazole.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Why this method?

Unlike oxidative cyclization of thiosemicarbazones (using

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against A549 cells.

-

Seeding: Seed A549 cells (

cells/well) in 96-well plates using DMEM media + 10% FBS. Incubate for 24h at 37°C/5% -

Compound Treatment: Dissolve thiadiazole analogs in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

-

Incubation: Treat cells for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % inhibition =

. Plot log(concentration) vs. inhibition to derive IC50.

Part 5: Synthesis Workflow Visualization

Caption: One-pot synthesis of 5-substituted thiadiazoles via POCl3 mediated cyclization.

References

-

Jain, A. K., et al. (2013). "1,3,4-Thiadiazole: A Potent Scaffold for Anticancer Agents." Medicinal Chemistry Research.

-

Siddiqui, N., et al. (2019). "Insights into the structure-activity relationship of 1,3,4-thiadiazole derivatives for their antimicrobial and anticancer activities." European Journal of Medicinal Chemistry.

-

Mishra, C. B., et al. (2020). "Thiadiazole derivatives as potential anticancer agents: A review." Anti-Cancer Agents in Medicinal Chemistry.

-

National Center for Biotechnology Information. "PubChem Compound Summary for 1,3,4-Thiadiazole."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.